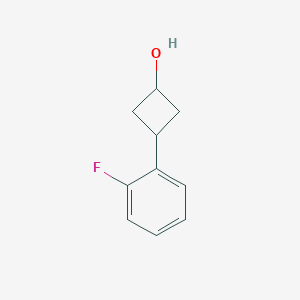

3-(2-Fluorophenyl)cyclobutan-1-ol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-(2-fluorophenyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7-8,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXUJYIIQIRAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807901-60-5 | |

| Record name | (1s,3s)-3-(2-fluorophenyl)cyclobutanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-(2-Fluorophenyl)cyclobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Fluorophenyl)cyclobutan-1-ol, a fluorinated carbocyclic compound with potential applications in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not publicly available, indicating its novelty, this document extrapolates its likely properties, synthesis, and biological relevance based on established chemical principles and data from closely related analogues. The cyclobutane scaffold is increasingly recognized for its ability to introduce three-dimensionality into drug candidates, potentially improving pharmacological properties. The introduction of a 2-fluorophenyl moiety can further modulate these properties through steric and electronic effects, making this compound a person of interest for further investigation.

Chemical Identity and Physicochemical Properties

While a dedicated CAS number for this compound has not been identified in public databases, its chemical structure and predicted properties can be defined. For reference, the CAS number for the related compound 3-(2-Chlorophenyl)cyclobutanol is 1182960-42-4.[1]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes and Relevant Compounds |

| Molecular Formula | C₁₀H₁₁FO | - |

| Molecular Weight | 182.20 g/mol | - |

| Appearance | Colorless to light yellow liquid or low melting solid | Based on the appearance of cyclobutanol.[2][3] |

| Boiling Point | Not available | Likely to be similar to other phenylcyclobutanol derivatives. |

| Melting Point | Not available | - |

| Solubility | Soluble in organic solvents (e.g., DMSO, methanol, dichloromethane); low solubility in water. | General solubility for similar organic compounds.[2] |

| logP (Octanol/Water Partition Coefficient) | ~2.5 - 3.5 | Estimated based on the lipophilicity of the fluorophenyl and cyclobutane groups. Fluorinated trans-compounds have been found to be more lipophilic.[4] |

| pKa | ~14-16 (for the hydroxyl group) | Typical pKa for a secondary alcohol. |

Synthesis and Experimental Protocols

There is no specific literature detailing the synthesis of this compound. However, a plausible synthetic route can be proposed based on established methodologies for the preparation of substituted cyclobutane derivatives. A common and effective method involves the [2+2] cycloaddition reaction.[5][6]

Proposed Synthetic Pathway: [2+2] Cycloaddition

A potential synthetic route to this compound is outlined below. This pathway involves the cycloaddition of a ketene acetal with 2-fluorostyrene, followed by reduction of the resulting cyclobutanone.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2,2-Dichloro-3-(2-fluorophenyl)cyclobutan-1-one

-

To a stirred solution of 2-fluorostyrene (1.0 eq) and a zinc-copper couple (2.0 eq) in anhydrous diethyl ether, a solution of trichloroacetyl chloride (1.2 eq) in anhydrous diethyl ether is added dropwise at 0 °C under an inert atmosphere.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the dichlorocyclobutanone.

Step 2: Synthesis of 3-(2-Fluorophenyl)cyclobutan-1-one

-

To a solution of the 2,2-dichloro-3-(2-fluorophenyl)cyclobutan-1-one (1.0 eq) in glacial acetic acid, activated zinc dust (5.0 eq) is added portion-wise.

-

The mixture is stirred vigorously at room temperature for 24 hours.

-

The reaction mixture is filtered through a pad of celite, and the filtrate is diluted with water and extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired cyclobutanone.

Step 3: Synthesis of this compound

-

To a solution of 3-(2-fluorophenyl)cyclobutan-1-one (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise.

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The final product, this compound, is purified by column chromatography.

Potential Biological Activity and Drug Development Applications

The cyclobutane ring is a valuable scaffold in medicinal chemistry as it offers a rigid, three-dimensional structure that can serve as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups.[5] The introduction of fluorine can further enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

Rationale for Pharmacological Interest

Caption: Key structural features influencing biological activity.

Potential Therapeutic Areas

While no specific biological activity has been reported for this compound, related fluorinated and cyclobutane-containing molecules have shown promise in various therapeutic areas. For instance, fluorinated compounds are prevalent in oncology, and cyclobutane moieties are found in antiviral and anti-inflammatory agents. Further screening of this compound in relevant biological assays is warranted.

Conclusion

This compound represents a novel chemical entity with significant potential for application in drug discovery and development. This guide provides a foundational understanding of its likely chemical properties and a viable synthetic strategy. The unique combination of a rigid cyclobutane core and a metabolically robust fluorophenyl group makes it an attractive building block for the design of next-generation therapeutics. Further experimental investigation is necessary to fully characterize this compound and explore its pharmacological profile.

References

- 1. 3-(2-Chlorophenyl)cyclobutanol | 1182960-42-4 [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

Physicochemical Properties of 3-(2-Fluorophenyl)cyclobutan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted and analogous physicochemical properties of 3-(2-Fluorophenyl)cyclobutan-1-ol. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally similar analogs to offer valuable insights for research and development. It includes comprehensive experimental protocols for determining key physicochemical parameters and presents visual workflows to elucidate these methodologies. This guide is intended to serve as a foundational resource for scientists and researchers engaged in the study and application of novel cyclobutane derivatives in fields such as medicinal chemistry and materials science.

Introduction

This compound is a fluorinated organic compound with potential applications in drug discovery and development. The introduction of a fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the physicochemical properties of this compound is therefore crucial for predicting its behavior in biological systems and for the rational design of new chemical entities. This guide summarizes the available data for analogous compounds and provides standardized protocols for the experimental determination of these properties.

Physicochemical Properties

Predicted Physicochemical Properties of this compound

Computational models provide a preliminary assessment of the physicochemical properties. The following table summarizes the predicted values for this compound.

| Property | Predicted Value | Prediction Tool |

| Molecular Weight | 180.21 g/mol | - |

| XLogP3 | 2.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 20.2 Ų | PubChem |

Experimental Data for Analogous Compounds

To supplement the predicted data, the following table presents experimental physicochemical data for structurally similar compounds. These analogs provide a basis for estimating the properties of this compound.

| Compound | Structure | Melting Point (°C) | Boiling Point (°C) | Solubility | logP | pKa |

| Cyclobutanol |  | - | 123-125[1] | Soluble in water[1] | 0.228 (est.)[1] | - |

| 3-Phenylcyclobutan-1-one |  | - | 109-118 @ 10 Torr[2] | - | 1.4 (est.)[3] | - |

| 3-Phenylcyclopentan-1-ol |  | - | - | - | 2.2 (est.)[4] | - |

Disclaimer: The data presented for analogous compounds are for estimation purposes only and may not be fully representative of the properties of this compound.

Experimental Protocols

This section details standardized experimental methodologies for the determination of key physicochemical properties of small organic molecules like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the compound transitions from a solid to a liquid state.

Methodology:

-

A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range over which the sample melts is recorded, from the appearance of the first liquid droplet to the complete liquefaction of the solid.

References

Structural and Conformational Analysis of 3-(2-Fluorophenyl)cyclobutan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and conformational properties of 3-(2-Fluorophenyl)cyclobutan-1-ol, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this paper synthesizes information from analogous 3-substituted cyclobutanol and phenylcyclobutane derivatives to present a robust theoretical and comparative analysis. The guide covers the probable synthetic pathways, detailed conformational analysis of the puckered cyclobutane ring, and predicted spectroscopic characteristics. All quantitative data, derived from theoretical principles and data from analogous compounds, are summarized in structured tables. Detailed hypothetical experimental protocols for synthesis and analysis are also provided to guide future research.

Introduction

Cyclobutane scaffolds are increasingly utilized in drug design as bioisosteres for aromatic rings, offering a three-dimensional structure that can enhance binding affinity and selectivity. The introduction of a 2-fluorophenyl substituent adds a further layer of complexity and potential for specific interactions, such as hydrogen bonding and halogen bonding, which are critical in drug-receptor binding. Understanding the conformational preferences and structural details of this compound is therefore crucial for its effective application in the development of novel therapeutics. This guide aims to provide a detailed theoretical framework for the structural analysis of this molecule.

Synthesis and Stereochemistry

The synthesis of this compound can be conceptually approached through the reduction of the corresponding 3-(2-fluorophenyl)cyclobutanone. This reduction can lead to two diastereomeric products: cis-3-(2-fluorophenyl)cyclobutan-1-ol and trans-3-(2-fluorophenyl)cyclobutan-1-ol, where the stereochemical relationship is defined by the relative orientation of the hydroxyl and 2-fluorophenyl groups.

The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions. Studies on the hydride reduction of 3-substituted cyclobutanones have shown a high selectivity for the formation of the cis alcohol.[1] This preference is attributed to torsional strain in the transition state, which favors the antifacial attack of the hydride, consistent with the Felkin-Anh model.[1]

Caption: Proposed synthetic pathway for this compound.

Conformational Analysis

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain.[2] This puckering results in two non-equivalent substituent positions: axial and equatorial. For a 1,3-disubstituted cyclobutane like this compound, the substituents can adopt either axial or equatorial orientations, leading to different conformers for both the cis and trans isomers.

In general, substituents on a cyclobutane ring preferentially occupy the equatorial position to minimize steric interactions.[3] This preference is particularly strong for bulky substituents. Therefore, the most stable conformers for both the cis and trans isomers are expected to have the larger 2-fluorophenyl group in an equatorial position.

References

Spectroscopic Characterization of 3-(2-Fluorophenyl)cyclobutan-1-ol: A Technical Guide

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific databases did not yield specific experimental spectroscopic data (NMR, IR, MS) for 3-(2-Fluorophenyl)cyclobutan-1-ol. Therefore, this guide will provide a framework for the spectroscopic characterization of this compound, including expected data based on its structure and general experimental protocols for acquiring such data. The data presented in the tables are hypothetical and for illustrative purposes.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the spectroscopic techniques used to characterize the small molecule this compound. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering detailed experimental protocols and expected data presented in a clear, tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR are essential for structural elucidation.

Expected ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, carbinol, and cyclobutyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic (C₆H₄F) | 7.0 - 7.4 | Multiplet (m) | - |

| Carbinol (CH-OH) | ~4.0 - 4.5 | Multiplet (m) | - |

| Cyclobutyl (CH-Ar) | ~3.0 - 3.5 | Multiplet (m) | - |

| Cyclobutyl (CH₂) | ~2.0 - 2.8 | Multiplet (m) | - |

| Hydroxyl (OH) | ~1.5 - 3.0 | Broad Singlet (br s) | - |

Expected ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic (C-F) | 158 - 162 (d, ¹JCF ≈ 245 Hz) |

| Aromatic (C-CAr) | 130 - 135 (d, ²JCF ≈ 15 Hz) |

| Aromatic (CH) | 115 - 129 |

| Carbinol (CH-OH) | 65 - 75 |

| Cyclobutyl (CH-Ar) | 40 - 50 |

| Cyclobutyl (CH₂) | 25 - 35 |

Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is required.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using standard pulse sequences. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium to Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O stretch (alcohol) | 1000 - 1260 | Strong |

| C-F stretch | 1000 - 1400 | Strong |

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid sample of this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and elemental composition of a compound.

Expected Mass Spectrometry Data

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | ~180.09 |

| [M-H₂O]⁺ | Loss of water | ~162.08 |

| [M-C₄H₇O]⁺ | Cleavage of the cyclobutanol ring | ~95.03 |

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Sample Preparation (for ESI):

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

-

The solution is then directly infused into the mass spectrometer via a syringe pump.

Data Acquisition (ESI):

-

The sample solution is sprayed through a heated capillary, creating charged droplets.

-

The solvent evaporates, and the analyte molecules become ionized.

-

The ions are then guided into the mass analyzer, where they are separated based on their m/z ratio.

-

A mass spectrum is generated by plotting the ion intensity as a function of the m/z ratio. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound like this compound.

Caption: General workflow for spectroscopic analysis.

Sourcing 3-(2-Fluorophenyl)cyclobutan-1-ol: A Technical Guide for Researchers

For Immediate Release

Executive Summary

Direct sourcing of 3-(2-Fluorophenyl)cyclobutan-1-ol has proven to be challenging, with no major chemical suppliers currently listing it in their catalogs. This guide pivots to a detailed examination of structurally similar, commercially available compounds. These analogues, featuring variations in the position of the fluorine atom on the phenyl ring or the presence of other substituents, offer viable alternatives for scientific exploration. We present a comparative analysis of these compounds, supported by supplier data and insights into relevant synthetic methodologies gleaned from patent literature.

Commercially Available Analogues of this compound

Researchers seeking to work with the 3-(phenyl)cyclobutan-1-ol scaffold have several options available. The following tables summarize the key chemical data and commercial suppliers for a selection of these analogues.

Phenylcyclobutanol Analogues

| Compound Name | CAS Number | Molecular Formula | Supplier(s) | Purity |

| trans-3-(4-Fluorophenyl)cyclobutanol | 143589-45-1 | C₁₀H₁₁FO | CHIRALEN | 98% |

| 3-Amino-3-(4-fluorophenyl)cyclobutanol | Not Available | C₁₀H₁₂FNO | Sigma-Aldrich | Not Specified |

| 3-(2-Chlorophenyl)cyclobutanol | 1182960-42-4 | C₁₀H₁₁ClO | Sigma-Aldrich | 95% |

Phenylcyclobutane Nitrile Analogues

| Compound Name | CAS Number | Molecular Formula | Supplier(s) | Purity |

| 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile | 28049-63-0 | C₁₁H₁₀FN | Fluorochem, ShangHai AmK Pharmaceutical Technology Co., Ltd. | 95% |

Structural Relationship of Analogues to Target Compound

The following diagram illustrates the structural similarities and differences between the target compound, this compound, and its commercially available analogues. This visualization can aid researchers in selecting the most appropriate substitute for their specific application.

Experimental Protocols: Synthetic Considerations

A common approach to the synthesis of 3-substituted cyclobutanols involves the reduction of the corresponding cyclobutanone. For instance, a patent for the synthesis of trans-3-aminocyclobutanol describes a multi-step process starting from a protected cis-3-aminocyclobutanol, which is then converted to the trans isomer and deprotected[1]. This suggests that a potential route to this compound could involve the following conceptual steps:

Step 1: Cyclobutanone Formation: The synthesis would likely begin with a suitable 2-fluorophenyl-substituted precursor, which would undergo a cyclization reaction to form the cyclobutanone ring.

Step 2: Reduction to Cyclobutanol: The resulting 3-(2-fluorophenyl)cyclobutanone would then be reduced to the desired cyclobutanol. The choice of reducing agent would be critical to control the stereochemistry of the hydroxyl group (cis or trans).

Researchers can refer to patents such as CN112608243A for detailed procedures on cyclobutanol synthesis, which may be adaptable to this specific target[1]. It is important to note that reaction conditions, such as solvents, temperatures, and catalysts, would need to be optimized for the specific substrate.

For handling and storage of fluorinated organic compounds, general laboratory safety protocols should be followed. These compounds are typically stored in a cool, dry, and well-ventilated area, away from incompatible materials. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

While this compound is not directly available from commercial chemical suppliers, this guide provides researchers with a solid starting point for their work. The identified structural analogues offer immediate availability for preliminary studies, and the outlined synthetic strategies provide a roadmap for the potential in-house synthesis of the target compound. Drug development professionals can leverage this information to explore structure-activity relationships and to access key building blocks for novel therapeutics. Further investigation into the patent literature may uncover more specific synthetic details that can be adapted for the synthesis of this and other novel cyclobutane derivatives.

References

The Synthesis of Substituted Cyclobutanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocycle, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its inherent ring strain and unique three-dimensional geometry offer novel pharmacological properties and synthetic opportunities. This technical guide provides a comprehensive literature review of the core synthetic strategies for constructing substituted cyclobutanes, with a focus on methodologies relevant to drug discovery and development. This guide includes detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of reaction pathways.

[2+2] Cycloaddition Reactions: The Cornerstone of Cyclobutane Synthesis

The most prevalent strategy for constructing the cyclobutane ring is the [2+2] cycloaddition reaction, where two unsaturated components, typically alkenes, are combined to form a four-membered ring. This transformation can be initiated by light (photocycloaddition), heat (thermal cycloaddition), or transition metal catalysis.

Photochemical [2+2] Cycloaddition of Enones

Photochemical [2+2] cycloaddition of enones is a powerful and widely used method for the synthesis of substituted cyclobutanes.[1] This reaction typically proceeds through the excitation of the enone to its triplet state, which then reacts with an alkene in a stepwise manner via a 1,4-diradical intermediate.[2]

General Workflow for Photochemical [2+2] Cycloaddition:

Caption: General workflow for a typical photochemical [2+2] cycloaddition experiment.

Detailed Experimental Protocol: Enantioselective Intermolecular [2+2] Photocycloaddition of 2-Cyclohexenone [3]

-

Materials: 2-Cyclohexenone (1a), terminal olefin, chiral oxazaborolidine-AlBr₃ Lewis acid complex (catalyst 3d), dichloromethane (CH₂Cl₂).

-

Procedure: A solution of 2-cyclohexenone (1a) and the olefin in CH₂Cl₂ is prepared at a concentration of 20 mM. The chiral catalyst is added, and the mixture is irradiated with a suitable UV light source. The reaction progress is monitored by an appropriate analytical technique (e.g., GLC).

-

Work-up: Upon completion, the reaction mixture is treated with basic alumina in CH₂Cl₂ and then concentrated. The crude product is purified by column chromatography.

Quantitative Data for Enantioselective [2+2] Photocycloaddition of Cyclic Enones: [3]

| Enone | Olefin | Yield (%) | Enantiomeric Excess (ee, %) |

| 2-Cyclohexenone | 1-Octene | 75 | 92 |

| 2-Cyclohexenone | Styrene | 82 | 88 |

| 3-Methyl-2-cyclohexenone | 1-Octene | 65 | 96 |

| 2-Cyclopentenone | 1-Octene | 42 | 82 |

Transition Metal-Catalyzed [2+2] Cycloadditions

Transition metal catalysts can promote [2+2] cycloadditions that are thermally forbidden or proceed with low efficiency under photochemical conditions. Catalysts based on copper, ruthenium, and gold have been successfully employed.

1.2.1. Copper(I)-Catalyzed Intramolecular [2+2] Photocycloaddition

Copper(I) triflate (CuOTf) is a common catalyst for intramolecular [2+2] photocycloadditions of non-conjugated dienes. This method is particularly useful for the synthesis of bicyclic systems.[4]

Mechanism of Cu(I)-Catalyzed [2+2] Photocycloaddition:

References

- 1. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Enantioselective Intermolecular [2+2] Photocycloaddition Reaction of Cyclic Enones and Its Application in a Synthesis of (−)-Grandisol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper(I)-catalyzed intramolecular asymmetric [2 + 2] photocycloaddition. Synthesis of both enantiomers of cyclobutane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stereochemistry and Enantiomers of 3-(2-Fluorophenyl)cyclobutan-1-ol

Introduction

Cyclobutane rings are prevalent structural motifs in a variety of biologically active molecules and natural products. The rigid, strained four-membered ring system offers a unique three-dimensional scaffold for positioning substituents in precise spatial orientations. When substituted, cyclobutane derivatives can exhibit complex stereochemistry, leading to the existence of multiple stereoisomers. This guide focuses on the stereochemical intricacies of 3-(2-Fluorophenyl)cyclobutan-1-ol, a molecule with the potential for significant stereoisomerism that can profoundly influence its pharmacological and toxicological properties. Understanding the synthesis, separation, and differential biological activity of its enantiomers is critical for researchers in medicinal chemistry and drug development.

Stereochemistry of this compound

The structure of this compound contains two potential stereocenters, leading to the possibility of four stereoisomers. The stereochemistry arises from the relative orientation of the hydroxyl and the 2-fluorophenyl groups on the cyclobutane ring.

Cis/Trans Isomerism:

-

Cis-isomer: The hydroxyl group and the 2-fluorophenyl group are on the same face of the cyclobutane ring.

-

Trans-isomer: The hydroxyl group and the 2-fluorophenyl group are on opposite faces of the cyclobutane ring.

Enantiomers:

Each of the cis and trans diastereomers is chiral and therefore exists as a pair of enantiomers.

-

The cis-isomer exists as a pair of enantiomers: (1R,3S)-3-(2-Fluorophenyl)cyclobutan-1-ol and (1S,3R)-3-(2-Fluorophenyl)cyclobutan-1-ol.

-

The trans-isomer exists as another pair of enantiomers: (1R,3R)-3-(2-Fluorophenyl)cyclobutan-1-ol and (1S,3S)-3-(2-Fluorophenyl)cyclobutan-1-ol.

Figure 1: Stereoisomers of this compound.

Synthesis and Chiral Separation

The synthesis of this compound would likely proceed through a racemic or diastereomeric mixture, requiring subsequent separation of the desired stereoisomers.

General Synthetic Approach (Hypothetical)

A plausible synthetic route could involve the [2+2] cycloaddition of a ketene acetal with 2-fluorostyrene to form a cyclobutanone precursor, followed by stereoselective reduction of the ketone.

Figure 2: Hypothetical synthetic workflow.

Experimental Protocol: Chiral Separation (Illustrative)

The separation of enantiomers is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method.

Protocol:

-

Column: A chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak AD-H or Chiralcel OD-H), would be selected.

-

Mobile Phase: A mixture of n-hexane and isopropanol is a typical mobile phase for normal-phase chiral separations. The ratio would be optimized to achieve baseline separation of the enantiomers. A common starting point is 90:10 (n-hexane:isopropanol).

-

Flow Rate: A flow rate of 1.0 mL/min is standard.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm) would be used.

-

Sample Preparation: The racemic mixture of the target compound is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

-

Injection: A 10 µL sample is injected onto the column.

-

Analysis: The retention times of the separated enantiomers are recorded. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Quantitative Data (Illustrative)

The following table presents hypothetical data that would be collected during the characterization of the enantiomers of this compound.

| Parameter | (1R,3R)-enantiomer | (1S,3S)-enantiomer | Method |

| Enantiomeric Excess (% ee) | >99% | >99% | Chiral HPLC |

| Specific Rotation [α]D | +X° (c=1, CHCl3) | -X° (c=1, CHCl3) | Polarimetry |

| Melting Point | Y °C | Y °C | Differential Scanning Calorimetry |

| Retention Time (Chiral HPLC) | t1 (min) | t2 (min) | Chiral HPLC |

Biological Activity and Signaling Pathways

It is a well-established principle in pharmacology that enantiomers of a chiral drug can have significantly different biological activities. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects.

While no specific biological data for this compound is available, related fluorophenyl-containing compounds have shown activity as kinase inhibitors. For instance, N-(3-fluorophenyl) derivatives have been investigated as Aurora kinase B inhibitors, which play a crucial role in cell cycle regulation.[1] Deregulation of such pathways is a hallmark of cancer.

Figure 3: Hypothetical differential interaction with a kinase pathway.

Conclusion

The stereochemistry of this compound is multifaceted, giving rise to four potential stereoisomers. While specific data for this compound remains to be published, this guide outlines the fundamental stereochemical considerations, plausible synthetic and separation strategies, and the potential for stereospecific biological activity based on established principles and data from analogous structures. For researchers in drug discovery, the synthesis and evaluation of each pure enantiomer are imperative to fully elucidate the structure-activity relationship and to identify the optimal candidate for further development. The methodologies and concepts presented here provide a robust framework for initiating such investigations.

References

Health and Safety Technical Guide: 3-(2-Fluorophenyl)cyclobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). The information provided is based on available data for structurally related compounds and general principles of chemical safety. It is imperative that all laboratory work be conducted in accordance with institutional safety protocols and a comprehensive, substance-specific risk assessment.

Introduction

3-(2-Fluorophenyl)cyclobutan-1-ol is a fluorinated organic compound with potential applications in medicinal chemistry and drug discovery. The presence of a fluorophenyl group and a cyclobutanol moiety suggests that this molecule may exhibit unique physicochemical properties and biological activities. As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of appropriate safety measures are paramount for safe handling and use in a research and development setting. This guide provides a summary of the available safety information, handling procedures, and extrapolated data based on analogous compounds.

Hazard Identification and Classification

While specific toxicological data for this compound is not available, a qualitative hazard assessment can be made based on its chemical structure and data from similar compounds.

-

Flammability: The presence of a cyclobutane ring and its hydrocarbon backbone suggest that the compound is likely a flammable liquid. Vapors may be heavier than air and could travel to an ignition source.

-

Health Hazards: Based on general knowledge of fluorinated aromatic compounds and alcohols, potential health hazards may include:

-

Skin and Eye Irritation: Direct contact may cause irritation.

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.

-

Systemic Effects: While no specific data exists, absorption through the skin or ingestion could potentially lead to systemic toxicity. The metabolic fate and toxicological profile have not been thoroughly investigated.

-

Physicochemical and Toxicological Data

Table 1: Predicted Physicochemical Properties of 1-(2-Fluorophenyl)cyclobutan-1-ol

| Property | Value | Source |

| Molecular Formula | C10H11FO | PubChem |

| Monoisotopic Mass | 166.07939 Da | PubChem |

| XlogP (predicted) | 1.8 | PubChem |

Table 2: General Safety Information for Cyclobutane

| Hazard | Information |

| Flammability | Extremely flammable gas.[1] |

| Health Hazards | May cause dizziness or asphyxiation without warning. Direct skin contact with liquid may cause frostbite.[1][2] |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the presumed hazards, the following general experimental protocols should be followed when handling this compound or similar compounds.

4.1. Engineering Controls

-

Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Use of spark-proof equipment and grounding of all containers and transfer lines is recommended to prevent ignition from static discharge.

4.2. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene) are required. Gloves should be inspected before each use and changed frequently.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

4.3. General Handling Procedures

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use the smallest quantities necessary for the experiment.

-

All containers should be clearly labeled.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety office for specific guidance.

Visualized Safety Workflow

The following diagram illustrates a general workflow for safely handling a flammable liquid organic compound in a laboratory setting.

Caption: General laboratory safety workflow for handling flammable liquid compounds.

This guide is intended to promote a culture of safety and responsible handling of novel chemical compounds. Researchers are strongly encouraged to seek out additional information as it becomes available and to always prioritize safety in their experimental design and execution.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Cyclobutane Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. Among the myriad of fluorinated motifs, the cyclobutane ring has emerged as a "privileged scaffold" of increasing importance. Its unique conformational constraints, combined with the profound electronic effects of fluorine, provide a versatile platform for the design of novel therapeutics and agrochemicals. This technical guide provides an in-depth exploration of the discovery and history of fluorinated cyclobutane compounds, detailing key synthetic milestones, physicochemical properties, and their applications in drug discovery.

A Historical Perspective: From Industrial Curiosities to Medicinal Mainstays

The journey of fluorinated cyclobutanes began not in the realm of medicine, but in the burgeoning field of industrial fluorine chemistry. While the first synthesis of cyclobutane was achieved in 1907, the introduction of fluorine to this scaffold came later with the development of perfluorinated compounds.[1]

A significant breakthrough occurred in the mid-20th century with the discovery of the thermal dimerization of tetrafluoroethylene to produce octafluorocyclobutane (perfluorocyclobutane). This discovery, pioneered by DuPont, was instrumental in the production of fluoropolymers and other fluorochemicals.[2] For a considerable period, the focus remained on these fully fluorinated derivatives, valued for their chemical inertness and unique physical properties.

The transition towards the selective synthesis of partially fluorinated cyclobutanes for life science applications represents a more recent and nuanced chapter. The realization that the judicious placement of fluorine atoms or fluoroalkyl groups could fine-tune properties such as metabolic stability, acidity/basicity (pKa), and lipophilicity (LogP) sparked a new wave of research.[3][4] The pioneering work of chemists like Donald J. Burton and John T. Welch in developing new fluorination methods laid the groundwork for the synthesis of a diverse array of selectively fluorinated organic compounds, including cyclobutane derivatives.[5][6] This shift marked the evolution of fluorinated cyclobutanes from industrial commodities to high-value building blocks in drug discovery programs.[7][8]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of fluorinated cyclobutanes can be broadly categorized into methods for introducing single fluorine atoms and those for installing fluoroalkyl groups (CH₂F, CHF₂, CF₃).

Monofluorination of Cyclobutanes

A common strategy for the synthesis of monofluorinated cyclobutanes involves the nucleophilic fluorination of a suitable precursor, often a hydroxycyclobutane derivative.

Experimental Protocol: Synthesis of 3-Fluorocyclobutanecarboxylic Acid

This protocol is adapted from methodologies developed for the multigram synthesis of fluorinated cyclobutane building blocks.[9][10]

Step 1: Synthesis of 3-Hydroxycyclobutanecarboxylic Acid

-

To a solution of a suitable cyclobutanone precursor, such as a cyclobutanedicarboxylate, is added a reducing agent (e.g., sodium borohydride) in an appropriate solvent (e.g., methanol or ethanol) at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction is stirred for a specified time (typically 1-4 hours) and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with an acidic solution (e.g., 1 M HCl) and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3-hydroxycyclobutanecarboxylic acid derivative, which may be purified by column chromatography or used directly in the next step.

Step 2: Deoxyfluorination

-

The 3-hydroxycyclobutanecarboxylic acid derivative is dissolved in a dry, aprotic solvent (e.g., dichloromethane or chloroform) under an inert atmosphere (e.g., nitrogen or argon).

-

A deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, is added dropwise at a low temperature (e.g., -78 °C).

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours (typically 12-24 hours).

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

-

The crude 3-fluorocyclobutanecarboxylic acid is then purified by flash column chromatography on silica gel.

Synthesis of Fluoroalkyl-Substituted Cyclobutanes

The introduction of trifluoromethyl (CF₃), difluoromethyl (CHF₂), and monofluoromethyl (CH₂F) groups often involves specialized reagents and reaction conditions.

Experimental Protocol: Synthesis of 1-(Trifluoromethyl)cyclobutane-1-carboxylic Acid

This protocol is based on the fluorination of a cyclobutane carboxylic acid precursor using sulfur tetrafluoride (SF₄).[9][11]

-

Caution: Sulfur tetrafluoride is a highly toxic and corrosive gas and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

A high-pressure reactor is charged with the starting cyclobutane-1,1-dicarboxylic acid and a catalytic amount of a fluoride source (e.g., anhydrous HF or water).

-

The reactor is cooled, and a measured amount of sulfur tetrafluoride is condensed into the vessel.

-

The reactor is sealed and heated to a specified temperature (e.g., 60-110 °C) for a duration of 12-144 hours.

-

After cooling to room temperature, the excess SF₄ and HF are carefully vented through a scrubber.

-

The crude reaction mixture is then subjected to an aqueous workup, followed by extraction with an organic solvent.

-

The desired 1-(trifluoromethyl)cyclobutane-1-carboxylic acid is purified by distillation, crystallization, or column chromatography.

Physicochemical Properties of Fluorinated Cyclobutanes

The introduction of fluorine has a profound and predictable impact on the physicochemical properties of cyclobutane rings. These changes are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Acidity and Basicity (pKa)

Fluorine's high electronegativity leads to a strong electron-withdrawing inductive effect, which can significantly alter the pKa of nearby acidic or basic functional groups.

| Compound | R | pKa (Amine) | pKa (Carboxylic Acid) |

| 1,3-disubstituted cyclobutane | H | ~10.5 | ~4.8 |

| 1,3-disubstituted cyclobutane | CH₂F | ~9.7 | ~4.4 |

| 1,3-disubstituted cyclobutane | CHF₂ | ~8.9 | ~4.0 |

| 1,3-disubstituted cyclobutane | CF₃ | ~8.0 | ~3.8 |

| Table 1: Representative pKa values for 1,3-disubstituted cyclobutane amines and carboxylic acids, demonstrating the acidifying effect of fluorine substitution. Data compiled from multiple sources.[12][13] |

Lipophilicity (LogP)

The effect of fluorination on lipophilicity is more complex and can be influenced by the degree and position of fluorine substitution, as well as the overall molecular conformation. While highly fluorinated compounds are often lipophilic, the introduction of a single fluorine atom or a trifluoromethyl group can either increase or decrease the LogP value depending on the molecular context.

| Compound Series | R | LogP (Model Amide) |

| cis-1,2-disubstituted cyclobutane | CH₃ | ~1.5 |

| cis-1,2-disubstituted cyclobutane | CH₂F | ~1.3 |

| cis-1,2-disubstituted cyclobutane | CHF₂ | ~1.4 |

| cis-1,2-disubstituted cyclobutane | CF₃ | ~1.8 |

| trans-1,2-disubstituted cyclobutane | CH₃ | ~1.6 |

| trans-1,2-disubstituted cyclobutane | CH₂F | ~1.4 |

| trans-1,2-disubstituted cyclobutane | CHF₂ | ~1.6 |

| trans-1,2-disubstituted cyclobutane | CF₃ | ~2.1 |

| Table 2: Representative LogP values for model amides of cis- and trans-1,2-disubstituted cyclobutanes. Note the generally lower lipophilicity of the cis isomers. Data compiled from multiple sources.[2][14] |

Applications in Drug Discovery: Targeting Key Signaling Pathways

Fluorinated cyclobutanes have been incorporated into a number of drug candidates targeting a range of diseases, from inflammation to cancer. The rigid cyclobutane scaffold serves to orient pharmacophoric groups in a defined three-dimensional space, while the fluorine substituents enhance metabolic stability and target engagement.

Cannabinoid Receptor 2 (CB2) Inhibitors

The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on immune cells and is a target for anti-inflammatory therapies. Fluorinated cyclobutanes have been utilized as scaffolds in the design of potent and selective CB2 inhibitors.

Caption: CB2 Receptor Signaling Pathway.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors

FLT3 is a receptor tyrosine kinase that, when mutated, can drive the proliferation of cancer cells in acute myeloid leukemia (AML). The cyclobutane scaffold has been employed to develop inhibitors that target the ATP-binding site of FLT3.

Caption: FLT3 Receptor Signaling Pathway.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) Inhibitors

IRAK-4 is a critical kinase in the innate immune response, mediating signaling from Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Inhibitors of IRAK-4 are being investigated for the treatment of inflammatory diseases.

Caption: IRAK-4 Signaling Pathway.

Conclusion and Future Outlook

The discovery and development of fluorinated cyclobutane compounds exemplify a successful interplay between fundamental synthetic chemistry and applied medicinal science. From their origins as industrial fluorocarbons, these scaffolds have been transformed into highly valuable and versatile building blocks for the creation of new medicines and agrochemicals. The ability to precisely control the degree and position of fluorination allows for the fine-tuning of molecular properties, leading to improved efficacy, selectivity, and pharmacokinetic profiles. As synthetic methodologies continue to advance, we can anticipate the emergence of even more complex and diverse fluorinated cyclobutane derivatives, further expanding their role in the ongoing quest for innovative chemical solutions to biological challenges. The continued exploration of this privileged scaffold promises to yield a new generation of therapeutic agents with enhanced performance and clinical benefit.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. shop.activate-scientific.com [shop.activate-scientific.com]

- 4. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | 1093750-93-6 | Benchchem [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 3-FLUOROCYCLOBUTANECARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 14. chemrxiv.org [chemrxiv.org]

Methodological & Application

Synthetic Routes for 3-(2-Fluorophenyl)cyclobutan-1-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-(2-Fluorophenyl)cyclobutan-1-ol, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy focuses on a two-step sequence involving the formation of a key cyclobutanone intermediate followed by its stereoselective reduction.

Synthetic Strategy Overview

The primary synthetic approach to this compound involves two key transformations:

-

Synthesis of 3-(2-Fluorophenyl)cyclobutan-1-one: This intermediate can be prepared via modern cross-coupling methodologies, such as the Suzuki-Miyaura or Negishi coupling, which enable the formation of the crucial carbon-carbon bond between the cyclobutane ring and the 2-fluorophenyl moiety.

-

Reduction of 3-(2-Fluorophenyl)cyclobutan-1-one: The subsequent reduction of the cyclobutanone yields the target alcohol. This step is often stereoselective, with the formation of the cis-isomer being predominant.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 3-(2-Fluorophenyl)cyclobutan-1-one

The introduction of the 2-fluorophenyl group at the 3-position of the cyclobutanone ring can be effectively achieved through palladium-catalyzed cross-coupling reactions. Below are two plausible protocols based on the Suzuki-Miyaura and Negishi reactions.

Protocol 1A: Suzuki-Miyaura Coupling (Proposed)

This method involves the coupling of a cyclobutenyl triflate or a related electrophile with 2-fluorophenylboronic acid, followed by hydration of the resulting cyclobutene. A more direct approach involves coupling of a cyclobutanone enolate equivalent.

Experimental Protocol (Representative):

-

Preparation of the Cyclobutanone Precursor: A suitable cyclobutanone precursor, such as 3-((trifluoromethyl)sulfonyloxy)cyclobut-2-en-1-one, is prepared from commercially available starting materials.

-

Cross-Coupling Reaction:

-

To a solution of the cyclobutanone precursor (1.0 eq) and 2-fluorophenylboronic acid (1.2 eq) in a suitable solvent (e.g., toluene/water or dioxane/water mixture) is added a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

-

The reaction progress is monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 3-(2-fluorophenyl)cyclobutan-1-one.

-

Protocol 1B: Negishi Coupling (Proposed)

This approach utilizes an organozinc reagent, which can be prepared from a corresponding cyclobutyl halide, and couples it with a 2-fluorophenyl halide in the presence of a palladium or nickel catalyst.[1][2]

Experimental Protocol (Representative):

-

Preparation of the Organozinc Reagent: A solution of 3-bromocyclobutan-1-one (or a protected form) in an anhydrous solvent (e.g., THF) is treated with activated zinc dust to generate the corresponding organozinc reagent.

-

Cross-Coupling Reaction:

-

To a separate flask containing 2-fluoroiodobenzene (1.0 eq) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in an anhydrous solvent (e.g., THF) is added the freshly prepared organozinc reagent.

-

The reaction mixture is stirred at room temperature or gentle heating under an inert atmosphere for 2-8 hours.

-

The reaction progress is monitored by TLC or GC-MS.

-

-

Work-up and Purification:

-

The reaction is quenched with saturated aqueous ammonium chloride solution.

-

The mixture is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography to yield 3-(2-fluorophenyl)cyclobutan-1-one.

-

| Parameter | Suzuki-Miyaura Coupling | Negishi Coupling |

| Coupling Partners | Organoboron compound + Organic halide/triflate | Organozinc compound + Organic halide/triflate |

| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄) | Palladium or Nickel complexes |

| Base | Required (e.g., K₂CO₃, Cs₂CO₃) | Not always required |

| Functional Group Tolerance | Generally very high | High |

| Reagent Sensitivity | Boronic acids are generally air and moisture stable | Organozinc reagents are moisture sensitive |

Table 1: Comparison of Proposed Cross-Coupling Methods.

Step 2: Reduction of 3-(2-Fluorophenyl)cyclobutan-1-one

The reduction of the cyclobutanone intermediate to the target alcohol can be achieved with high stereoselectivity using common hydride reducing agents. Experimental studies on similar 3-substituted cyclobutanones have shown a strong preference for the formation of the cis-alcohol.[3][4][5] This selectivity is attributed to the hydride attacking from the face opposite to the bulky substituent to minimize steric hindrance.[3]

Protocol 2A: Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[6]

Experimental Protocol:

-

Reaction Setup:

-

A solution of 3-(2-fluorophenyl)cyclobutan-1-one (1.0 eq) is prepared in a protic solvent such as methanol or ethanol at 0 °C (ice bath).

-

-

Addition of Reducing Agent:

-

Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

-

Reaction Monitoring:

-

The reaction is stirred at 0 °C for 1-2 hours or until completion, as monitored by TLC.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of water or dilute hydrochloric acid.

-

The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to afford this compound.

-

Protocol 2B: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a more powerful reducing agent that can also be used.[7][8] Due to its high reactivity with protic solvents, anhydrous conditions are required.[9]

Experimental Protocol:

-

Reaction Setup:

-

A solution of 3-(2-fluorophenyl)cyclobutan-1-one (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in a flame-dried flask under an inert atmosphere and cooled to 0 °C.

-

-

Addition of Reducing Agent:

-

A solution of lithium aluminum hydride (LiAlH₄, 1.0 M in THF, 1.0 eq) is added dropwise to the stirred solution at 0 °C.

-

-

Reaction Monitoring:

-

The reaction mixture is stirred at 0 °C for 30-60 minutes, and the progress is monitored by TLC.

-

-

Work-up and Purification:

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).

-

The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography.

-

| Reducing Agent | Solvent | Temperature | Diastereoselectivity (cis:trans) | Typical Yield |

| NaBH₄ | Methanol/Ethanol | 0 °C to RT | >90:10 | 85-95% |

| LiAlH₄ | THF/Diethyl Ether | 0 °C | >90:10 | 90-98% |

Table 2: Comparison of Reduction Methods for 3-Substituted Cyclobutanones. (Data for diastereoselectivity and yield are based on analogous reductions of 3-phenylcyclobutanone and are expected to be similar for the 2-fluorophenyl derivative).[3]

Caption: Experimental workflow for the reduction of the cyclobutanone intermediate.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process. The key intermediate, 3-(2-fluorophenyl)cyclobutan-1-one, can be accessed via established cross-coupling reactions. Subsequent reduction of this ketone proceeds with high yield and stereoselectivity, favoring the cis-isomer, using standard hydride reducing agents. These protocols provide a solid foundation for the synthesis of this and related compounds for applications in drug discovery and development.

References

- 1. Negishi coupling - Wikipedia [en.wikipedia.org]

- 2. Negishi Coupling [organic-chemistry.org]

- 3. biblio.vub.ac.be [biblio.vub.ac.be]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. scribd.com [scribd.com]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. m.youtube.com [m.youtube.com]

Application Notes and Protocols: [2+2] Cycloaddition for Cyclobutane Ring Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [2+2] cycloaddition reaction is a powerful and widely utilized method for the synthesis of cyclobutane rings, which are key structural motifs in numerous natural products and pharmaceutically active compounds.[1][2][3] This reaction involves the union of two unsaturated components, typically alkenes or their derivatives, to form a four-membered ring. The inherent ring strain of the cyclobutane ring also makes it a versatile synthetic intermediate for further functionalization and ring expansion.[4] This document provides a detailed overview of the primary methods for effecting [2+2] cycloadditions—photochemical, thermal, and metal-catalyzed—along with experimental protocols and applications in complex molecule synthesis.

Methods for [2+2] Cycloaddition

The feasibility and outcome of a [2+2] cycloaddition are governed by the principles of orbital symmetry. According to the Woodward-Hoffmann rules, a concerted suprafacial-suprafacial [2+2] cycloaddition is thermally forbidden but photochemically allowed.[5] This has led to the development of distinct strategies to achieve this transformation.

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloaddition is the most common method for synthesizing cyclobutanes.[6] It typically proceeds through the photoexcitation of one of the alkene components to its triplet state, which then reacts with a ground-state alkene in a stepwise manner via a 1,4-diradical intermediate.[7][8] This method is particularly effective for the reaction of enones with alkenes.[2]

Key Features:

-

Reaction Conditions: Typically carried out by irradiating a solution of the reactants with UV or visible light.[6][9]

-

Sensitizers: For substrates that do not absorb light efficiently or have low intersystem crossing quantum yields, a photosensitizer (e.g., acetone, benzophenone, thioxanthone) can be used to facilitate the formation of the reactive triplet state.[7][10]

-

Stereoselectivity: The stereochemistry of the product can often be predicted based on the stability of the intermediate diradical.[4]

Thermal [2+2] Cycloaddition

While thermally initiated concerted [2+2] cycloadditions are generally forbidden, certain classes of molecules can undergo this reaction.[11] These reactions often proceed through a stepwise mechanism involving zwitterionic or diradical intermediates, or via a concerted but antarafacial interaction which is geometrically constrained for simple alkenes.[5]

Key Substrates:

-

Ketenes: Ketenes are highly reactive and readily undergo [2+2] cycloaddition with a variety of alkenes under thermal conditions to form cyclobutanones.[12][13]

-

Fluorinated Alkenes: The high electrophilicity of fluoroalkenes allows them to react with other alkenes thermally.

-

Strained Alkenes: Molecules with significant ring strain, such as bicyclo[1.1.0]butanes, can undergo thermal [2+2] cycloadditions.

Metal-Catalyzed [2+2] Cycloaddition

Transition metal catalysts can mediate [2+2] cycloaddition reactions under thermal conditions by providing an alternative reaction pathway that avoids the symmetry-forbidden concerted mechanism.[14] These reactions often proceed through the formation of a metallacyclopentane intermediate, followed by reductive elimination to yield the cyclobutane product.[15]

Common Catalysts:

-

Iron and Cobalt Complexes: Catalysts based on iron and cobalt have been shown to be effective for the [2+2] cycloaddition of unactivated alkenes.[15]

-

Nickel, Ruthenium, and Rhodium Complexes: These have also been employed, particularly for the reaction of bicyclic alkenes with alkynes.[16]

-

Lewis Acids: In some cases, Lewis acids can promote the [2+2] cycloaddition of allenes and ketenes.[17]

Diagrams of Mechanisms and Workflows

Caption: General mechanism for a photochemical [2+2] cycloaddition.

Caption: Concerted thermal [2+2] cycloaddition of a ketene and an alkene.

Caption: General mechanism for a metal-catalyzed [2+2] cycloaddition.

Experimental Protocols

Protocol 1: Photochemical [2+2] Cycloaddition of N-Alkyl Maleimide with an Alkene

This protocol is adapted from a procedure for the catalyst-free photochemical cycloaddition of N-alkyl maleimides with alkenes.[10]

-

Materials:

-

N-alkyl maleimide (1.0 equiv., 0.20 mmol)

-

Alkene (2.0 equiv., 0.40 mmol)

-

Dichloromethane (CH₂Cl₂), 2.0 mL

-

Glass vial with a rubber septum

-

Argon source

-

UVA LED lamp (e.g., Kessil PR 160L, 370 nm)

-

Magnetic stirrer

-

-

Procedure:

-

To a glass vial, add the N-alkyl maleimide and the alkene.

-

Add dichloromethane to the vial.

-

Seal the vial with a rubber septum and purge with argon for 10-15 minutes while stirring.

-

Place the reaction mixture under the UVA LED lamp and irradiate with stirring for 16–70 hours at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a mixture of petroleum ether and ethyl acetate as the eluent) to afford the desired cyclobutane product.

-

Protocol 2: Photochemical [2+2] Cycloaddition of N-Aryl Maleimide with an Alkene using a Photosensitizer

This protocol is adapted from a procedure for the photosensitized cycloaddition of N-aryl maleimides.[10]

-

Materials:

-

N-aryl maleimide (1.0 equiv., 0.20 mmol)

-

Alkene (2.0 equiv., 0.40 mmol)

-

Thioxanthone (20 mol %, 0.04 mmol, 9 mg)

-

Dichloromethane (CH₂Cl₂), 2.0 mL

-

Glass vial with a rubber septum

-

Argon source

-

Blue LED lamp (e.g., Kessil PR 160L, 440 nm)

-

Magnetic stirrer

-

-

Procedure:

-

To a glass vial, add the N-aryl maleimide, the alkene, and thioxanthone.

-

Add dichloromethane to the vial.

-

Seal the vial with a rubber septum and purge with argon for 10-15 minutes while stirring.

-

Place the reaction mixture under the blue LED lamp and irradiate with stirring for 16 hours at room temperature.

-

Monitor the reaction progress by TLC or NMR.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the residue by column chromatography (e.g., petroleum ether/ethyl acetate) to yield the product.

-

Quantitative Data Summary

The following tables summarize representative quantitative data for various [2+2] cycloaddition reactions.

Table 1: Photochemical [2+2] Cycloaddition of N-Substituted Maleimides with Alkenes [10]

| N-Substituent | Alkene | Conditions | Yield (%) | Diastereomeric Ratio (dr) |

| Benzyl | Styrene | 370 nm, CH₂Cl₂, 16h | 85 | 65:35 |

| Methyl | 1-Octene | 370 nm, CH₂Cl₂, 70h | 75 | 60:40 |

| Phenyl | Styrene | 440 nm, Thioxanthone, CH₂Cl₂, 16h | 92 | >95:5 |

| 4-Fluorophenyl | α-Methylstyrene | 440 nm, Thioxanthone, CH₂Cl₂, 16h | 88 | 70:30 |

Table 2: Intramolecular [2+2] Photocycloaddition in Natural Product Synthesis [18]

| Substrate | Product | Conditions | Yield (%) |

| Farnesyl acetone derivative | Hippolide J precursor | Bi(OTf)₃, thiourea catalyst | 75 (over 2 steps) |

| Allylated furanone derivative | Bilobalide precursor | hν, acetone | 43 |

Applications in Natural Product and Drug Synthesis

The [2+2] cycloaddition is a key strategy in the total synthesis of numerous complex natural products and has been instrumental in the development of novel pharmaceuticals.[1][19]

Synthesis of (±)-Merrilactone A

In the synthesis of (±)-merrilactone A, a photochemical [2+2] cycloaddition between an enone and trans-1,2-dichloroethylene was employed to construct a key cyclobutane intermediate. This intermediate was then elaborated through a series of steps, including a Grob fragmentation, to form the larger ring system of the natural product.[5]

Synthesis of Piperarborenine D

The synthesis of piperarborenine D utilized a thermal [2+2] cycloaddition of benzyl vinyl ether and in situ generated dichloroketene to form a cyclobutanone intermediate.[3] This four-membered ring was a crucial building block for the subsequent construction of the natural product's core structure.

Drug Discovery

The cyclobutane motif is present in several approved drugs, where it can serve as a rigid scaffold, a bioisostere for other groups, or a means to modulate the physicochemical properties of a molecule.[6] For instance, the unique three-dimensional structure of cyclobutane rings can be exploited to improve binding affinity and selectivity for biological targets. The development of efficient and stereoselective [2+2] cycloaddition methods is therefore of great interest to medicinal chemists.

Caption: A logical workflow for the application of [2+2] cycloaddition in drug discovery.

Conclusion

The [2+2] cycloaddition reaction is a versatile and indispensable tool for the construction of cyclobutane rings. With photochemical, thermal, and metal-catalyzed methods available, researchers can choose the most suitable approach based on the specific substrates and desired outcome. The detailed protocols and examples provided herein serve as a practical guide for the application of this powerful reaction in the synthesis of complex molecules for basic research and drug development.

References

- 1. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. organicreactions.org [organicreactions.org]

- 3. baranlab.org [baranlab.org]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]

- 9. Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemtube3d.com [chemtube3d.com]

- 14. Metal-centered cycloaddition reactions - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for 3-(2-Fluorophenyl)cyclobutan-1-ol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Fluorophenyl)cyclobutan-1-ol is a valuable building block in medicinal chemistry, offering a unique three-dimensional scaffold that can be exploited to improve the pharmacological properties of drug candidates. The cyclobutane ring provides conformational rigidity, which can enhance binding affinity and selectivity for biological targets. The 2-fluorophenyl substituent can participate in various interactions with target proteins, including hydrogen bonding and hydrophobic interactions, while also potentially improving metabolic stability.

These application notes provide an overview of the potential uses of this compound, with a focus on its application as a key intermediate in the synthesis of histamine H3 receptor antagonists. Detailed protocols for its synthesis and subsequent use in relevant biological assays are also presented.

Application as a Histamine H3 Receptor Antagonist Intermediate